4-(benzalamino)-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), in a solvent like chloroform. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in an aqueous or organic solvent under mild to moderate temperatures.
Reduction: Conducted in an inert atmosphere, often at low temperatures to prevent side reactions.
Substitution: Carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the reaction conditions tailored to the specific nucleophile used.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-benzylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of the triazole ring with benzylideneamino and pyridinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11N5S |
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Molecular Weight |
281.34 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5S/c20-14-18-17-13(12-7-4-8-15-10-12)19(14)16-9-11-5-2-1-3-6-11/h1-10H,(H,18,20)/b16-9+ |
InChI Key |
XFMJRYRGRQJCRR-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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